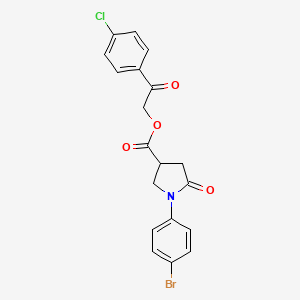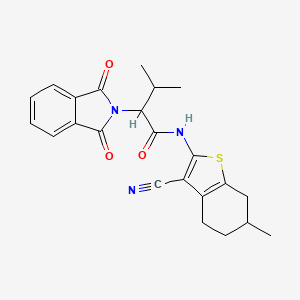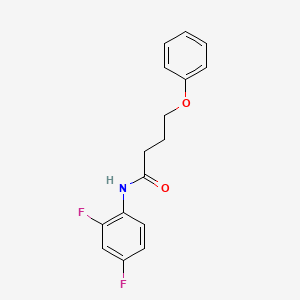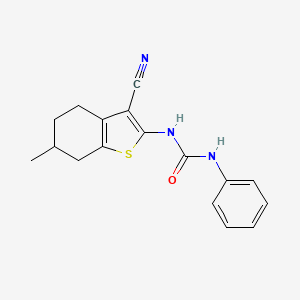![molecular formula C16H24ClNO2 B4929281 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B4929281.png)
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
Mecanismo De Acción
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor. The β2-adrenergic receptor is activated by the endogenous ligand, epinephrine, and the synthetic agonist, isoproterenol. Activation of the β2-adrenergic receptor leads to the activation of adenylate cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then activates protein kinase A, which phosphorylates various target proteins, leading to various physiological responses. Blockade of the β2-adrenergic receptor by 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 inhibits this signaling pathway, leading to the inhibition of various physiological responses.
Biochemical and Physiological Effects:
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 has been shown to have various biochemical and physiological effects. It inhibits the relaxation of airway smooth muscles, leading to the constriction of the airways. It also inhibits the release of insulin from pancreatic β-cells, leading to the elevation of blood glucose levels. It inhibits lipolysis in adipose tissue, leading to the accumulation of fat. It also inhibits the activation of immune cells, leading to the inhibition of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific inhibition of β2-adrenergic receptor signaling. It is also a well-characterized compound, with extensive data available on its pharmacological properties. However, 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 also has some limitations. It has a short half-life in vivo, which limits its use in long-term experiments. It also has poor solubility in aqueous solutions, which can limit its bioavailability.
Direcciones Futuras
There are several future directions for the use of 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 in scientific research. One direction is the investigation of the role of β2-adrenergic receptors in cancer progression and metastasis. Another direction is the investigation of the role of β2-adrenergic receptors in the regulation of immune responses in various pathological conditions. Additionally, the development of new β2-adrenergic receptor antagonists with improved pharmacological properties is an area of future research.
Métodos De Síntesis
The synthesis of 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 involves the reaction between 4-(4-chloro-2,6-dimethylphenoxy)butylamine and morpholine. The reaction is carried out in the presence of a base and a catalyst. The product is then purified using chromatography techniques. The purity of the product is confirmed using spectroscopic methods.
Aplicaciones Científicas De Investigación
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to investigate the effects of β2-adrenergic receptor blockade on cardiovascular function, respiratory function, glucose metabolism, and immune function. It has also been used to study the role of β2-adrenergic receptors in cancer, obesity, and diabetes.
Propiedades
IUPAC Name |
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-13-11-15(17)12-14(2)16(13)20-8-4-3-5-18-6-9-19-10-7-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXFXPOHYZOWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4929209.png)
![5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929230.png)


![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B4929245.png)

![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B4929260.png)
![N~2~-(3-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4929267.png)



![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4929309.png)